[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thiophene ring with an amino group and a methoxyphenyl group, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with an appropriate amine and aldehyde under specific conditions. One common method is the Schiff base reaction, where the aldehyde reacts with the amine to form an imine, which then reacts with the thiophene-2-carboxylic acid to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.
Substitution: The compound can undergo substitution reactions where the methoxy group can be replaced by other substituents using appropriate reagents and conditions.
Condensation: It can participate in condensation reactions with other compounds to form larger molecules with potential biological activities.
Wissenschaftliche Forschungsanwendungen
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex molecules and materials, including dyes and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
2-Aminothiazole-4-carboxylate Schiff bases: These compounds also have significant biological activities and are used in medicinal chemistry for their antimicrobial and antifungal properties.
Indole derivatives: Compounds like 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives are known for their anti-HIV and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H12N2O3S |
---|---|
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3S/c1-17-10-6-4-9(5-7-10)12(14)15-18-13(16)11-3-2-8-19-11/h2-8H,1H3,(H2,14,15) |
InChI-Schlüssel |
OJNIWUCWEBOZLJ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)N |
Löslichkeit |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.